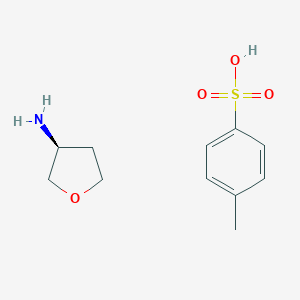
(S)-3-Aminotetrahydrofuran tosylate
Overview
Description
(S)-3-Aminotetrahydrofuran tosylate is a chemical compound that features a tetrahydrofuran ring substituted with an amino group at the third position and a tosylate group The tosylate group, derived from p-toluenesulfonic acid, is often used to enhance the leaving group ability of the compound in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminotetrahydrofuran tosylate typically involves the tosylation of (S)-3-Aminotetrahydrofuran. The process begins with the preparation of (S)-3-Aminotetrahydrofuran, which can be synthesized through the reduction of the corresponding nitro compound or by other methods involving the introduction of the amino group. The tosylation reaction is carried out using tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs. The choice of solvents, reagents, and catalysts is optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Aminotetrahydrofuran tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction Reactions: The amino group can participate in reduction reactions to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield ethers, thioethers, or secondary amines, while reduction reactions typically produce primary or secondary amines.
Scientific Research Applications
(S)-3-Aminotetrahydrofuran tosylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Biological Studies: It serves as a probe in biochemical assays to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of polymers and other materials with specific functional properties
Mechanism of Action
The mechanism of action of (S)-3-Aminotetrahydrofuran tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. The amino group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
®-3-Aminotetrahydrofuran tosylate: The enantiomer of (S)-3-Aminotetrahydrofuran tosylate, which may exhibit different reactivity and selectivity in chiral environments.
Methanesulfonate Derivatives: Compounds with a methanesulfonate group instead of a tosylate group, which may have different leaving group abilities and reactivity.
Other Aminotetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring, which can influence their chemical properties and applications
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino group and a tosylate group
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(3S)-oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXPLADBSZWDIH-VWMHFEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557884 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104530-80-5 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



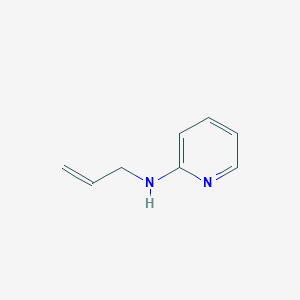

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

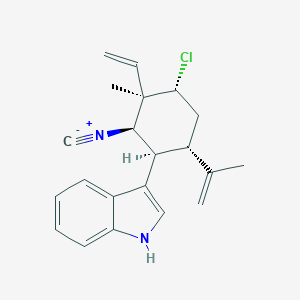
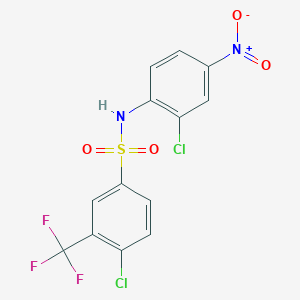
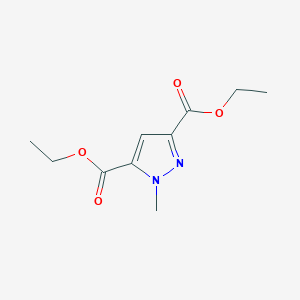
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)


